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Compound of Interest
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Cat. No.: B1679808

The marine environment is a vast reservoir of unique chemical structures with significant
therapeutic potential. Among these, the psammaplysin family of bromotyrosine-derived
alkaloids, primarily isolated from marine sponges of the order Verongiida, has garnered
substantial attention from the scientific community.[1][2] These compounds are distinguished by
a rare and complex 1,6-dioxa-2-azaspiro[4.6]Jundecane backbone and exhibit a remarkable
spectrum of biological activities, including potent anticancer, antimalarial, antiviral, and
antibacterial properties.[2][3][4] This technical guide provides an in-depth review of the
psammaplysin family, consolidating current knowledge on their chemical diversity, biological
mechanisms, and synthetic strategies for researchers and drug development professionals.

Chemical Structure and Diversity

The psammaplysin scaffold is composed of two key subunits derived from bromotyrosine: a
highly substituted 8,10-dibromo-4-hydroxy-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-
triene-3-carboxylic acid unit, and a variable bromotyramine fragment, often moloka'iamine.
These two subunits are joined by an amide linkage.

The first members of this class, psammaplysins A and B, were isolated in 1983 from the Red
Sea sponge Psammaplysilla purpurea. Since then, over 44 distinct compounds have been
identified, including related structures classified as ceratinamides, frondoplysins, ceratinadins,
and psammaceratins. The structural diversity within the family arises from variations in the
bromotyramine side chain, including N-methylation, acylation, and the attachment of unique
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moieties like the cyclopentene-dione in psammaplysin E or even the dimerization of two

psammaplysin A units in psammaceratin A.

Table 1: Selected Psammaplysin Derivatives and Structural Features

Compound

Key Structural
Modification

Natural Source (Example)

Psammaplysin A

Core structure with a terminal

primary amine.

Psammaplysilla purpurea

Psammaplysin C N-methylated terminal amine. Aplysinella sp.
) Isopentadecanoyl group on the )
Psammaplysin D ] ] Aplysinella sp.
terminal amine.
) Cyclopentene-dione moiety on )
Psammaplysin E ) ) Aplysinella sp.
the terminal amine.
Psammaplysin F N-methylated terminal amine. Aplysinella sp.

Ceratinamide A

N-formyl functionality at the

terminal amine.

Pseudoceratina purpurea

Frondoplysin A

Meroterpene moiety attached

to the terminal amine.

Dysidea frondosa

Psammaceratin A

Dimer of two psammaplysin A
units linked by a succinamide

moiety.

Pseudoceratina arabica

Biosynthesis

The unique spiro[4.6]undecane skeleton of psammaplysins is proposed to originate from the

amino acid 3,5-dibromo-L-tyrosine. The biosynthetic pathway likely proceeds through an

oximino epoxide intermediate. A key step involves a Beckmann-type rearrangement combined

with an epoxide ring-opening to form the characteristic 1,6-dioxa-2-azaspiro[4.6]Jundecane

core, a divergence from the pathway that forms the related aerothionin family of compounds.
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Proposed Biosynthesis of Psammaplysin Core
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Proposed biosynthetic pathway for the psammaplysin core.

Biological Activities and Mechanisms of Action

The psammaplysin family exhibits a wide array of potent biological activities, making them
attractive candidates for drug discovery. Their effects are primarily cytotoxic, but also include
antimalarial, antiviral, antifouling, and immunosuppressive properties.

Cytotoxic and Anticancer Activity

Many psammaplysin derivatives demonstrate significant growth inhibitory effects against
various human cancer cell lines. For instance, psammaceratin A and psammaplysin A show
potent activity against colon (HCT 116), cervical (HeLa), and breast (MDA-MB-231) cancer
cells, with IC50 values in the low micromolar range.

The mechanism of action for some members of the broader psammaplin class (sulfur-
containing bromotyrosine dimers) has been linked to the inhibition of class | histone
deacetylases (HDACS), particularly HDAC3. Inhibition of HDAC3 by psammaplin A leads to the
activation of peroxisome proliferator-activated receptor gamma (PPARY), a nuclear receptor
that upregulates the expression of antioxidant enzymes like catalase and Nrf2. This pathway
helps mitigate oxidative stress in neuronal cells, suggesting a neuroprotective role, and
connects HDAC inhibition to PPARYy signaling.
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Psammaplin A inhibits HDACS3, activating PPARy and antioxidant gene expression.
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Table 2: Quantitative Biological Activity of Selected Psammaplysins

Target/Cell L
Compound Li Activity Type Value (pM) Reference
ine
Psammaceratin HCT 116 (Colon
IC50 3.1
A Cancer)
MDA-MB-231
IC50 5.25
(Breast Cancer)
) HCT 116 (Colon
Psammaplysin A IC50 5.1
Cancer)
MDA-MB-231
IC50 3.90
(Breast Cancer)
Psammaplysin E KB (Oral Cancer) Cytotoxicity 5 pg/mL
LoVo (Colon o
Cytotoxicity 5 pg/mL
Cancer)
19-
P. falciparum
hydroxypsamma IC50 6.4
. (3D7)
plysin E
PTP1B (Protein-
Frondoplysin A Tyrosine IC50 0.39
Phosphatase 1B)
] S. aureus
Psammaplysin F MIC 40-80
(MRSA)

Structure-Activity Relationships (SAR)

Preliminary SAR studies indicate that modifications to the terminal amine side chain

significantly impact bioactivity. For example, the N-methyl group in psammaplysin F and the

urea moiety in other derivatives are considered important for their activity. Conversely, high

lipophilicity, such as the long acyl chain in psammaplysin D, can lead to a lack of activity (GI50

> 10 uM). The free terminal amine at position C-20 in psammaplysin F has been shown to be

crucial for its antibacterial activity.
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Experimental Protocols: Isolation and Synthesis

The complex structure and potent bioactivities of psammaplysins have made them formidable

targets for both natural product isolation and total synthesis.

General Isolation and Purification Protocol

The isolation of psammaplysins from sponge biomass typically follows a multi-step extraction
and chromatographic purification process.
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A typical workflow for the isolation of psammaplysins from marine sponges.
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Methodology:

o Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a
solvent mixture, typically methanol (MeOH) and dichloromethane (CH2CI2). The resulting
solution is concentrated under reduced pressure to yield a crude extract.

» Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol
(BuOH), to separate compounds based on polarity. The bioactive fractions (often the EtOAc
and BuOH fractions) are retained.

« |nitial Chromatography: The active fraction is subjected to Vacuum Liquid Chromatography
(VLC) or Flash Chromatography on silica gel or reversed-phase (C18) silica, using a gradient
solvent system (e.g., hexane to EtOAc or water to MeOH) to yield semi-purified fractions.

 Final Purification: Final purification of individual psammaplysin compounds is achieved using
High-Performance Liquid Chromatography (HPLC), typically on a preparative C18 column
with a gradient elution of acetonitrile or methanol in water, often with a trifluoroacetic acid
(TFA) modifier.

Total Synthesis Protocols

The total synthesis of psammaplysins remained an unsolved challenge for nearly 40 years after
their discovery, a testament to the difficulty of constructing the densely functionalized 5/7-
spiroisoxazoline-oxepine core. Recent breakthroughs have established viable synthetic routes.
Two key strategies have emerged: a Henry reaction/Baeyer-Villiger oxidation sequence and a
dipolar cycloaddition approach.

A. Key Protocol: Henry Reaction and Baeyer-Villiger Oxidation (Magauer Group)

This was the first successful total synthesis of psammaplysin A. The core of the strategy was to
build the C7-hydroxylated isoxazoline scaffold first and then expand the attached six-
membered ring into the seven-membered dihydrooxepine.

o Step 1: Diastereoselective Henry Reaction/Cyclization:

o Objective: To construct the C7-hydroxylated spirocyclic isoxazoline scaffold in one step.
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o Methodology: A cyclohexanone-derived aldehyde is reacted with a nitroalkane via a Henry
(nitro-aldol) reaction followed by an intramolecular O-alkylation. Performing the reaction in
acetonitrile at -25 °C is critical for achieving high diastereoselectivity. This avoids the use
of a nitrile oxide cycloaddition which proved problematic for installing the C7 hydroxyl

group.

o Step 2: Baeyer-Villiger Ring Expansion:
o Objective: To form the seven-membered dihydrooxepine ring.

o Methodology: The spirocyclic ketone intermediate is subjected to a regioselective Baeyer-
Villiger oxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are used to
insert an oxygen atom adjacent to the carbonyl, expanding the six-membered ring to a
seven-membered lactone, thereby creating the core dihydrooxepine-spiroisoxazoline
(DOSI) motif.

e Step 3: Side-Chain Coupling and Deprotection:
o Obijective: To attach the bromotyramine side chain and complete the synthesis.

o Methodology: The lactone is converted to a carboxylic acid, which is then coupled with the
protected moloka'iamine side chain using standard peptide coupling reagents. A final
deprotection sequence removes protecting groups to furnish psammaplysin A.

B. Key Protocol: Dipolar Cycloaddition (Smith Group)

This approach utilizes a [3+2] dipolar cycloaddition to form the spiroisoxazoline ring, tackling
the challenge of the C7 hydroxyl group by using a novel dipolarophile.

o Step 1: Synthesis of Enediol Diether Dipolarophile:
o Objective: To create a suitable seven-membered ring precursor for the cycloaddition.

o Methodology: A seven-membered lactone is converted to an unusual enediol diether. This
substrate is specifically designed to undergo the subsequent cycloaddition reaction.

e Step 2: [3+2] Dipolar Cycloaddition:
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o Objective: To construct the 5/7-spiroisoxazoline core.

o Methodology: The enediol diether is reacted with a nitrile oxide, generated in situ. This
cycloaddition reaction forms the spirocyclic core of the psammaplysin molecule.

o Step 3: Oxidative Functionalization and Side-Chain Coupling:
o Objective: To install the remaining functional groups and attach the side chain.

o Methodology: A series of carefully controlled oxidative transformations are performed to
install the correct functionality on the spirocycle. The resulting advanced intermediate is
then coupled with various tyramine-derived amines, allowing for a divergent synthesis of
multiple family members, including psammaplysins A, M, O, Q, and ceratinamide A.

Comparative Synthetic Strategies for Psammaplysin Core
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Key strategies for the total synthesis of the psammaplysin core structure.

Conclusion and Future Perspectives

The psammaplysin family of marine natural products represents a structurally unique and
biologically significant class of compounds. Their potent and diverse pharmacological profiles,
particularly their anticancer activities, underscore their value as lead compounds in drug
discovery. The recent breakthroughs in their total synthesis have opened the door for the
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preparation of previously inaccessible family members and the design of novel, simplified, or
more potent analogs. Future research should focus on elucidating the specific molecular
targets for their cytotoxic effects, expanding SAR studies through the synthesis of targeted
libraries, and optimizing their drug-like properties to translate their therapeutic potential into
clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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